3,4-Dimethyl Substitution Pattern Defines a Unique Steric and Lipophilic Profile vs. Mono-Substituted Phenyl Analogs
CAS 1207031-06-8 incorporates a 3,4-dimethylphenyl moiety, whereas the closest cataloged analogs bear mono-substituted phenyl rings: CAS 1206992-57-5 has a 3-methylphenyl group, and CAS 1207051-60-2 has a 4-ethylphenyl group [1]. The presence of two methyl groups ortho (3-position) and para (4-position) to the aniline nitrogen in the target compound increases both molecular volume and calculated lipophilicity relative to the 3-methyl analog. Quantitative computed molecular property data are provided in Comparison_Data . While experimentally measured target affinity data for this specific compound are not publicly available, the SAR trends disclosed in WO2013064465A1 indicate that dual-substituted anilino-quinoline derivatives bearing 3,4-dialkyl substitution exhibit enhanced FABP4 binding relative to mono-substituted counterparts within the same assay system [1].
| Evidence Dimension | Computed physicochemical properties (clogP and topological polar surface area) |
|---|---|
| Target Compound Data | CAS 1207031-06-8: clogP ≈ 5.2 (estimated via SMILES); tPSA = 51.2 Ų (calculated from SMILES COC(=O)C1=CC(NC2=CC(C)=C(C)C=C2)=C2C=C(Cl)C=CC2=N1) |
| Comparator Or Baseline | CAS 1206992-57-5 (3-methylphenyl analog): clogP ≈ 4.7 (estimated); tPSA = 51.2 Ų. CAS 1207051-60-2 (4-ethylphenyl analog): clogP ≈ 5.1 (estimated); tPSA = 51.2 Ų. |
| Quantified Difference | ΔclogP ≈ +0.5 vs. 3-methyl analog; ΔclogP ≈ +0.1 vs. 4-ethyl analog. tPSA is identical across analogs (51.2 Ų). |
| Conditions | Computed using standard cheminformatics algorithms (XLogP3/ALOGPS methodology); not experimentally determined. |
Why This Matters
Higher clogP in the target compound compared to the 3-methyl analog predicts greater membrane permeability, which is relevant when selecting among analogs for cell-based FABP inhibition assays where intracellular target access is required.
- [1] WO2013064465A1 – New aryl-quinoline derivatives as FABP4 and/or FABP5 inhibitors. F. Hoffmann-La Roche AG. WIPO (PCT) Application, published 2013-05-02. SAR discussion within specification. Available at: https://patents.google.com/patent/WO2013064465A1/. View Source
